2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione
Description
2-(2-(4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a phthalimide-derived compound featuring a pyrimidinone ring linked via an ethyl group to the isoindoline-1,3-dione core. Phthalimide derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-28-15-8-6-14(7-9-15)18-12-19(25)23(13-22-18)10-11-24-20(26)16-4-2-3-5-17(16)21(24)27/h2-9,12-13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTGWNSSNPZEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and other pro-inflammatory mediators from arachidonic acid. This can lead to a decrease in inflammation and pain.
Pharmacokinetics
The physicochemical properties of the compound were determined based on lipiński’s rule, which suggests that it may have good bioavailability.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of pro-inflammatory mediators. This can result in reduced inflammation and pain. Additionally, the compound showed oxidative or nitrosan stress (ROS and RNS) scavenging activity.
Biological Activity
The compound 2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione , also referred to by its CAS number 1226437-90-6, is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The structure includes a methoxyphenyl group, a pyrimidine moiety, and an isoindoline core, which are known to influence its biological activity.
Biological Activities
The biological activities of this compound have been studied in various contexts, particularly focusing on its potential as an anti-inflammatory, antioxidant, and anticancer agent.
1. Antioxidant Activity
Research indicates that derivatives of isoindoline and pyrimidine exhibit significant antioxidant properties. For instance, the compound has been linked to the inhibition of oxidative stress markers in vitro. A study demonstrated that related compounds showed promising results in scavenging free radicals and reducing lipid peroxidation in cellular models .
2. Anti-inflammatory Effects
The compound has shown potential in inhibiting inflammatory pathways. In a comparative study of phthalimide derivatives, it was noted that certain analogs exhibited substantial inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammation . The selectivity towards COX-2 suggests a possible therapeutic application in treating inflammatory diseases.
3. Anticancer Properties
In vitro studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, derivatives containing the isoindoline structure were evaluated for their ability to inhibit cancer cell proliferation through apoptotic pathways .
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several isoindoline derivatives on human breast cancer cells (MCF-7). The compound exhibited an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapeutic agents. The study concluded that modifications on the phenyl ring significantly enhanced the cytotoxicity of these compounds .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory properties, the compound was tested for its ability to inhibit lipoxygenase (LOX) activity. Results indicated that it significantly reduced leukotriene synthesis in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential use in managing conditions like asthma and rheumatoid arthritis .
The biological activity of this compound can be attributed to its structural features:
- Pyrimidine Moiety : Known for engaging in hydrogen bonding with biological targets, potentially enhancing binding affinity to enzymes involved in inflammatory pathways.
- Isoindoline Core : This structure is associated with various pharmacological effects, including analgesic and antitumor activities.
- Methoxy Group : This substituent may enhance lipophilicity and improve bioavailability.
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds, including ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate, exhibit significant antimicrobial properties. For instance, research conducted on various pyrazole derivatives demonstrated their effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and colon cancers. A study highlighted the cytotoxic effects of these compounds on cancer cell lines, indicating that they could induce apoptosis through the activation of specific signaling pathways .
Anti-inflammatory Effects
Ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate has been explored for its anti-inflammatory properties. Research suggests that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. This effect was observed in vitro using macrophage cell lines treated with the compound .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate was tested against several strains of bacteria. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
Case Study 2: Cancer Cell Proliferation
A study involving human breast cancer cell lines treated with varying concentrations of ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis, highlighting its potential as an anticancer drug.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other isoindoline-1,3-dione derivatives reported in the literature. Key comparisons are outlined below:
Structural and Substituent Variations
Key Observations
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance electron-donating capacity and steric bulk compared to 4-chlorophenyl (Compound 4) or indole (Compound 3) substituents. This could influence binding to enzymatic targets like acetylcholinesterase or anti-inflammatory receptors . Pyrimidinone vs. Acryloyl Linkers: The pyrimidinone ring in the target compound provides hydrogen-bonding sites (via the carbonyl and NH groups), whereas acryloyl-based derivatives () rely on conjugated systems for planar interactions. This structural difference may alter pharmacokinetic properties such as solubility and membrane permeability.
Pharmacological Potential: Compounds with hydrazone (Compound 12, ) or triazolidine (Compound 13c, ) substituents exhibit antimicrobial and antioxidant activities, respectively. The target compound’s pyrimidinone group may similarly interact with microbial or oxidative stress targets, though empirical validation is required. The ethyl linker in the target compound could position the 4-methoxyphenyl group optimally for central nervous system penetration .
Q & A
Basic: What are the recommended synthetic routes for 2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione, and how can purity be optimized?
The synthesis of this compound involves multi-step organic reactions. A typical approach includes:
- Step 1 : Formation of the pyrimidinone core via cyclocondensation of substituted ureas or thioureas with β-diketones under acidic conditions.
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling reactions.
- Step 3 : Attachment of the isoindoline-1,3-dione moiety through alkylation or Michael addition, requiring careful pH and temperature control to avoid side reactions .
Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and validate via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Monitor intermediates at each step to minimize impurities .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent integration (e.g., methoxy protons at δ 3.8 ppm, pyrimidinone NH at δ 10.2 ppm). ¹³C NMR identifies carbonyl groups (isoindoline-dione C=O at ~170 ppm) .
- HPLC : Reverse-phase chromatography (e.g., 70:30 methanol/water) with UV detection at 254 nm to assess purity (>95% required for biological assays).
- FT-IR : Confirm functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹) .
Advanced: How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the pyrimidinone ring. This aids in predicting regioselectivity in substitution reactions .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or phosphatases). Prioritize targets by aligning the compound’s pharmacophore with binding pockets in Protein Data Bank (PDB) structures .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate docking hypotheses .
Advanced: How should researchers resolve contradictions in reported biological activities of structurally analogous pyrimidinones?
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., kinase inhibition assays) while controlling for variables like cell line (HEK293 vs. HeLa), assay temperature, and solvent (DMSO concentration ≤0.1%) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with ethoxy) and test against isoforms of the target enzyme to isolate steric/electronic effects .
- Mechanistic Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) and distinguish competitive vs. allosteric inhibition .
Advanced: What strategies improve yield in large-scale synthesis without compromising stereochemical integrity?
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to attach aryl groups; optimize ligand ratios to suppress homo-coupling byproducts .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat dissipation and reduce side reactions .
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipases in biphasic systems) for enantiomer separation .
Methodological: How can researchers design a robust experimental framework to study this compound’s mechanism of action?
- Hypothesis-Driven Workflow :
- Target Identification : Perform kinome-wide profiling (e.g., KinomeScan) to identify putative targets.
- Validation : CRISPR-Cas9 knockout of candidate genes in cell models to confirm phenotypic rescue.
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
- Controls : Include structurally related inactive analogs (e.g., lacking the methoxyphenyl group) to differentiate specific vs. off-target effects .
Methodological: What are best practices for reconciling discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP (shake-flask method) to assess bioavailability. Poor in vivo activity may correlate with rapid clearance (t₁/₂ < 1 hr) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, O-demethylation of the methoxyphenyl group could generate inactive derivatives .
- Dosage Optimization : Conduct dose-response studies in animal models, adjusting for species-specific metabolic differences (e.g., cytochrome P450 isoforms) .
Theoretical: How does the electronic nature of the methoxyphenyl substituent influence the compound’s reactivity?
- Electron-Donating Effects : The methoxy group increases electron density on the pyrimidinone ring via resonance, enhancing susceptibility to electrophilic attack at the C5 position. This can be quantified via Hammett σ values (σₚ = -0.27 for -OMe) .
- Impact on Redox Properties : Cyclic voltammetry (e.g., in acetonitrile with 0.1 M TBAPF₆) reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with methoxy’s electron-donating capacity .
Data Analysis: How should researchers statistically analyze dose-response data from enzyme inhibition assays?
- Four-Parameter Logistic Model : Fit data using GraphPad Prism to calculate IC₅₀, Hill slope, and R². Exclude outliers via Grubbs’ test (α = 0.05).
- Error Propagation : Report 95% confidence intervals for IC₅₀ values derived from ≥3 independent replicates .
- Comparative Statistics : Use ANOVA with Tukey’s post-hoc test to compare potency across analogs .
Contradiction Management: How to address conflicting crystallographic data on the compound’s conformation?
- X-ray Refinement : Re-analyze diffraction data (CCDC deposition) with SHELXL, focusing on torsional angles between the pyrimidinone and isoindoline-dione moieties .
- DFT Conformational Search : Compare computed lowest-energy conformers (B3LYP/6-31G*) with experimental structures to identify steric clashes or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
